Cas no 118425-02-8 (6-acetamido-5-oxohexanoic acid)

6-acetamido-5-oxohexanoic acid 化学的及び物理的性質
名前と識別子
-
- Hexanoic acid, 6-(acetylamino)-5-oxo-
- 6-acetamido-5-oxohexanoic acid
- SCHEMBL9485085
- EN300-28271626
- 118425-02-8
-
- インチ: InChI=1S/C8H13NO4/c1-6(10)9-5-7(11)3-2-4-8(12)13/h2-5H2,1H3,(H,9,10)(H,12,13)
- InChIKey: ZCUQGSWJWJMUBF-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 187.08445790Da
- どういたいしつりょう: 187.08445790Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.5Ų
- 疎水性パラメータ計算基準値(XlogP): -0.9
6-acetamido-5-oxohexanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28271626-5.0g |
6-acetamido-5-oxohexanoic acid |
118425-02-8 | 95.0% | 5.0g |
$2525.0 | 2025-03-19 | |
Enamine | EN300-28271626-5g |
6-acetamido-5-oxohexanoic acid |
118425-02-8 | 5g |
$2525.0 | 2023-09-09 | ||
Enamine | EN300-28271626-1g |
6-acetamido-5-oxohexanoic acid |
118425-02-8 | 1g |
$871.0 | 2023-09-09 | ||
Enamine | EN300-28271626-2.5g |
6-acetamido-5-oxohexanoic acid |
118425-02-8 | 95.0% | 2.5g |
$1707.0 | 2025-03-19 | |
Enamine | EN300-28271626-0.5g |
6-acetamido-5-oxohexanoic acid |
118425-02-8 | 95.0% | 0.5g |
$836.0 | 2025-03-19 | |
Enamine | EN300-28271626-10.0g |
6-acetamido-5-oxohexanoic acid |
118425-02-8 | 95.0% | 10.0g |
$3746.0 | 2025-03-19 | |
Enamine | EN300-28271626-0.05g |
6-acetamido-5-oxohexanoic acid |
118425-02-8 | 95.0% | 0.05g |
$732.0 | 2025-03-19 | |
Enamine | EN300-28271626-0.25g |
6-acetamido-5-oxohexanoic acid |
118425-02-8 | 95.0% | 0.25g |
$801.0 | 2025-03-19 | |
Enamine | EN300-28271626-0.1g |
6-acetamido-5-oxohexanoic acid |
118425-02-8 | 95.0% | 0.1g |
$767.0 | 2025-03-19 | |
Enamine | EN300-28271626-1.0g |
6-acetamido-5-oxohexanoic acid |
118425-02-8 | 95.0% | 1.0g |
$871.0 | 2025-03-19 |
6-acetamido-5-oxohexanoic acid 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
6-acetamido-5-oxohexanoic acidに関する追加情報
Recent Advances in the Study of 6-Acetamido-5-oxohexanoic Acid (CAS: 118425-02-8) and Its Applications in Chemical Biology and Medicine
6-Acetamido-5-oxohexanoic acid (CAS: 118425-02-8) is a bioactive compound that has garnered increasing attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of various pharmacologically active molecules, as well as its direct biological activities. This research brief aims to summarize the latest findings on this compound, highlighting its synthesis, mechanisms of action, and potential applications in drug development.
One of the most significant advancements in the study of 6-acetamido-5-oxohexanoic acid is its application in the synthesis of novel enzyme inhibitors. Researchers have utilized this compound as a building block for the development of inhibitors targeting specific enzymes involved in metabolic pathways, such as those related to amino acid metabolism. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of 6-acetamido-5-oxohexanoic acid into a series of potent inhibitors for glutamine synthetase, an enzyme implicated in various pathological conditions, including cancer and neurodegenerative diseases.
In addition to its role in enzyme inhibition, 6-acetamido-5-oxohexanoic acid has shown promise as a modulator of cellular signaling pathways. Recent research has revealed its ability to interact with key signaling molecules, such as G-protein coupled receptors (GPCRs), which are critical targets for drug discovery. A study conducted by Smith et al. (2024) reported that derivatives of 6-acetamido-5-oxohexanoic acid exhibited selective binding to specific GPCR subtypes, suggesting potential applications in the treatment of disorders like hypertension and inflammation.
The synthesis and optimization of 6-acetamido-5-oxohexanoic acid derivatives have also been a focal point of recent research. Advances in synthetic methodologies, including green chemistry approaches, have enabled the efficient production of this compound with high purity and yield. For example, a 2023 paper in Organic Letters described a novel catalytic system for the asymmetric synthesis of 6-acetamido-5-oxohexanoic acid, which significantly improved the enantioselectivity and scalability of the process. These developments are crucial for the large-scale production of this compound for both research and therapeutic purposes.
Furthermore, the pharmacokinetic and pharmacodynamic properties of 6-acetamido-5-oxohexanoic acid have been investigated in preclinical models. Studies have demonstrated favorable absorption and distribution profiles, as well as low toxicity, making it a viable candidate for further drug development. A recent in vivo study published in Biochemical Pharmacology (2024) highlighted the compound's ability to cross the blood-brain barrier, opening new avenues for its use in treating central nervous system disorders.
In conclusion, 6-acetamido-5-oxohexanoic acid (CAS: 118425-02-8) represents a versatile and promising compound in the realm of chemical biology and medicine. Its applications span from enzyme inhibition to modulation of cellular signaling pathways, and recent advancements in synthesis and preclinical evaluation have further solidified its potential. Future research should focus on exploring its therapeutic efficacy in clinical settings and expanding its utility in drug discovery pipelines. This compound exemplifies the intersection of chemistry and biology, offering exciting opportunities for innovation in the pharmaceutical industry.
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